molecular formula C8H14O3S B13288763 4-(2-Hydroxyethyl)thiane-4-carboxylic acid

4-(2-Hydroxyethyl)thiane-4-carboxylic acid

Cat. No.: B13288763
M. Wt: 190.26 g/mol
InChI Key: KXPBLROOEINXFQ-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)thiane-4-carboxylic acid is a chemical compound with the molecular formula C8H14O3S and a molecular weight of 190.26 g/mol . This compound is characterized by the presence of a thiane ring, which is a six-membered ring containing sulfur, and a carboxylic acid group. The hydroxyethyl group attached to the thiane ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)thiane-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)thiane-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or alkaline media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiane derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)thiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The hydroxyethyl and carboxylic acid groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxyethyl)thiane-4-carboxylic acid is unique due to the presence of both a hydroxyethyl group and a thiane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

4-(2-Hydroxyethyl)thiane-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiane ring substituted with a hydroxyethyl group and a carboxylic acid moiety. This unique structure contributes to its biological activity, allowing for interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the hydroxyl group is believed to enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : Studies have indicated that derivatives of thiazolidine-4-carboxylic acids, including this compound, exhibit inhibitory effects on enzymes such as tyrosinase, which is involved in melanin synthesis. This inhibition can be beneficial in treating hyperpigmentation disorders.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, potentially making it useful in treating infections.

In Vitro Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives similar to this compound. For instance:

  • Tyrosinase Inhibition : A study reported that compounds with similar structures demonstrated significant inhibitory activity against tyrosinase, with IC50 values indicating their potential as skin-whitening agents (Table 1).
CompoundIC50 (µM)Reference
This compoundTBD
Kojic Acid15.9 ± 2.5
Other DerivativesVaries (up to 256)

In Vivo Studies

In vivo studies using animal models have indicated that derivatives of thiazolidine compounds can exhibit protective effects against oxidative damage. For example:

  • Zebrafish Model : Research involving zebrafish embryos showed that thiazolidine derivatives could reduce pericardial edema and tail malformations, suggesting a protective role against developmental toxicity .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolidine derivatives:

  • Anticancer Activity : A study investigated the anticancer properties of thiazolidine derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells .
  • Influenza Neuraminidase Inhibition : Research has shown that some thiazolidine derivatives can inhibit influenza neuraminidase, suggesting potential applications in antiviral therapies .

Properties

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

4-(2-hydroxyethyl)thiane-4-carboxylic acid

InChI

InChI=1S/C8H14O3S/c9-4-1-8(7(10)11)2-5-12-6-3-8/h9H,1-6H2,(H,10,11)

InChI Key

KXPBLROOEINXFQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(CCO)C(=O)O

Origin of Product

United States

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